molecular formula C17H24 B12576936 Benzene, 1-(1-decynyl)-4-methyl- CAS No. 295323-16-9

Benzene, 1-(1-decynyl)-4-methyl-

Cat. No.: B12576936
CAS No.: 295323-16-9
M. Wt: 228.37 g/mol
InChI Key: JBESZEDHUNRPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(1-decynyl)-4-methyl-: is an organic compound characterized by the presence of a benzene ring substituted with a 1-decynyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-decynyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-decynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of Benzene, 1-(1-decynyl)-4-methyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(1-decynyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.

    Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-(1-decynyl)-4-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, Benzene, 1-(1-decynyl)-4-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-decynyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions enable the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

  • Benzene, 1-decynyl-
  • Benzene, 4-methyl-
  • Benzene, 1-(1-decynyl)-

Comparison: Benzene, 1-(1-decynyl)-4-methyl- is unique due to the presence of both a 1-decynyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity compared to similar compounds with only one substituent. The combination of these groups enhances its versatility in synthetic applications and research.

Properties

CAS No.

295323-16-9

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

1-dec-1-ynyl-4-methylbenzene

InChI

InChI=1S/C17H24/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h12-15H,3-9H2,1-2H3

InChI Key

JBESZEDHUNRPGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.